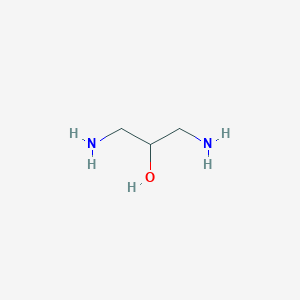

1,3-Diamino-2-propanol

Description

Significance as a Bifunctional Amino Alcohol in Organic Synthesis and Coordination Chemistry

The chemical reactivity of 1,3-diamino-2-propanol is dominated by the presence of its three functional groups: two primary amines (-NH₂) and one secondary alcohol (-OH). This bifunctional (or more accurately, trifunctional) nature allows it to serve as a versatile building block in both organic synthesis and coordination chemistry.

In organic synthesis , this compound functions as a key intermediate for constructing more complex molecular architectures. google.com The amine groups can readily undergo reactions such as alkylation, acylation, and condensation, while the hydroxyl group can be involved in esterification or etherification. This versatility makes it a valuable precursor in the synthesis of a variety of compounds. sigmaaldrich.com For example, it is used as a branching unit in the creation of peptide dendrimers and as a starting material for the fluorogenic dsDNA binder N¹,N³-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA). sigmaaldrich.comscientificlabs.co.uk Its derivatives are also explored for potential biological activities, highlighting its role in medicinal chemistry research. researchgate.net

In the realm of coordination chemistry , this compound is widely recognized as an effective ligand. It typically functions as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of its two amino groups. sigmaaldrich.com This coordination results in the formation of a stable six-membered chelate ring, a favored conformation in coordination compounds. The hydroxyl group can also participate in coordination, though this is less common than chelation through the amino groups. This ability to form stable complexes has led to its use in the synthesis of various organometallic compounds with metals such as cobalt(III) and vanadium(III). sigmaaldrich.comacs.orgacs.org

Role in Interdisciplinary Scientific Endeavors

The utility of this compound extends beyond traditional chemistry into several interdisciplinary fields, demonstrating its broad scientific importance. Its applications are found in materials science, biochemistry, and environmental technology.

| Field | Role of this compound |

| Medicinal Chemistry | Serves as a chemical intermediate for pharmaceuticals, including protease inhibitors. google.com |

| Polymer Chemistry | Acts as a building block for advanced polymers and dendrimers. sigmaaldrich.comgoogle.com |

| Biochemistry | Used as a precursor for biochemical probes, such as fluorescent DNA binders. sigmaaldrich.comscientificlabs.co.uk |

| Industrial Chemistry | Aqueous solutions can be used to absorb acidic gases like CO₂ and H₂S. wikipedia.org |

| Proteomics Research | Employed as a useful biochemical for research purposes. scbt.com |

In materials science , it is a valuable monomer for the synthesis of polymers. google.com The two amino groups and the hydroxyl group provide multiple reaction sites for polymerization, allowing for the creation of cross-linked or branched polymers with specific, tunable characteristics.

In biochemistry and medicinal chemistry , the compound serves as a scaffold for designing molecules with specific biological targets. It is a precursor for synthesizing compounds that interact with biological macromolecules, such as DNA. sigmaaldrich.comscientificlabs.co.uk Furthermore, it is identified as a key chemical intermediate for the synthesis of various drugs, including certain protease inhibitors. google.com

In environmental and industrial applications , aqueous solutions of this compound show high efficiency in capturing acidic gases like carbon dioxide and hydrogen sulfide (B99878) from industrial exhaust streams, a process known as amine scrubbing. wikipedia.org

Structure

2D Structure

Propriétés

IUPAC Name |

1,3-diaminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBWIEGTWASWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060663 | |

| Record name | 2-Propanol, 1,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-29-5 | |

| Record name | 1,3-Diamino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diamino-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diamino-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L59259H635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Diamino 2 Propanol and Its Derivatives

Industrial Synthesis Pathways

The dominant industrial-scale production of 1,3-diamino-2-propanol relies on the reaction between epichlorohydrin (B41342) and ammonia (B1221849). This method has been the subject of extensive optimization to maximize product yield and minimize waste.

Reaction of Epichlorohydrin with Aqueous Ammonia Solutions

The principal industrial synthesis involves the ammonolysis of epichlorohydrin. In this process, epichlorohydrin is treated with an aqueous solution of ammonia, typically in the presence of an alkali such as sodium hydroxide (B78521), to neutralize the hydrogen chloride formed during the reaction. google.comborregaard.com The reaction proceeds through the opening of the epoxide ring by ammonia, followed by the displacement of the chlorine atom by a second molecule of ammonia.

However, a straightforward reaction of epichlorohydrin with ammonia at elevated temperatures can lead to the formation of higher condensed amines, resulting in a low yield of the desired this compound, sometimes as low as 15%. researchgate.net

To enhance the yield of this compound, a two-stage process has been developed. This optimized pathway involves an initial reaction of epichlorohydrin with a large excess of ammonia (30-50 fold) at a controlled temperature of 10°C. researchgate.net This step facilitates the initial ring-opening of the epoxide. Subsequently, a stoichiometric amount of sodium hydroxide is added at a temperature between 10-20°C. researchgate.net This refined approach significantly improves the outcome, yielding a crude product with an approximate 80% yield, which contains about 15-20% of higher amines. researchgate.net Following vacuum distillation, a pure form of this compound can be obtained with a yield of 64%. researchgate.net

| Parameter | Single-Stage High Temp. | Optimized Two-Stage |

| Ammonia Excess | >20-fold | 30-50-fold |

| Initial Temperature | 30°C then heated | 10°C |

| Second Stage Temp. | N/A | 10-20°C |

| Approx. Initial Yield | ~15% | ~80% (crude) |

| Final Pure Yield | Low | 64% |

Table 1: Comparison of reaction conditions and yields for the synthesis of this compound from Epichlorohydrin and Ammonia.

A significant drawback of the traditional industrial process is the production of sodium chloride as a byproduct, which requires separation and disposal. researchgate.net To address this environmental concern, a more recent process innovation utilizes a strongly alkaline anion exchanger. This ion exchanger captures the hydrogen chloride generated during the reaction, thereby eliminating the need for sodium hydroxide and the subsequent formation of salt. researchgate.net This eco-friendlier approach results in reproducible yields of 52-55% and simplifies the product purification process. researchgate.net Furthermore, some manufacturers are focusing on enhancing the sustainability of their operations by utilizing epichlorohydrin derived from renewable resources and employing renewable energy sources in the production process. borregaard.com

Alternative Synthetic Routes

While the reaction of epichlorohydrin with ammonia remains the primary industrial route to this compound, alternative methods are employed for the synthesis of its derivatives. These routes offer versatility in introducing various substituents to the core structure.

Condensation Reactions with Epoxide Precursors

The synthesis of derivatives of this compound can be achieved through condensation reactions involving epoxide precursors. This typically involves the ring-opening of an epoxide with an amine. For instance, a mild and environmentally friendly method has been developed for the synthesis of a series of 1,3-diaminopropan-2-ol derivatives where the epoxide of epichlorohydrin undergoes a ring-opening reaction with various amines. researchgate.net In some cases, a condensation catalyst may be added to enhance the reaction time and yield of the resulting imino compound, which is subsequently reduced. google.com

Reduction of Nitro-Substituted Intermediates

An alternative pathway to synthesize derivatives of this compound involves the reduction of nitro-substituted intermediates. This method is particularly useful for producing compounds with specific substitutions. The process can involve a two-step reduction of a nitromethyl amino acid compound. google.com In the first step, the carbonyl group of a 3-amino-3-substituted-2-oxo-1-nitropropane is reduced. This is followed by the reduction of the nitro group to form the 1,3-diamino-3-substituted-2-propanol derivative. google.com The reaction temperature for the second reduction is typically maintained between -40°C and the reflux temperature of the solvent, with a preferred range of 20°C to 30°C. google.com

| Intermediate | Reducing Agent | Product |

| 3-amino-3-substituted-2-oxo-1-nitropropane | Carbonyl reducing agent | 1-nitro-3-amino-3-substituted-2-propanol |

| 1-nitro-3-amino-3-substituted-2-propanol | Nitro reducing agent | 1,3-diamino-3-substituted-2-propanol |

Table 2: Two-step reduction of a nitro-substituted intermediate to a this compound derivative.

Preparation of this compound Derivatives

The preparation of derivatives of this compound often involves multi-step synthetic pathways that allow for the introduction of a wide range of functional groups. These derivatives are of interest for their potential biological activities and as building blocks in organic synthesis.

Ring-Opening Reactions of Epichlorohydrin Epoxide with Amines

A common and versatile method for the synthesis of this compound derivatives involves the ring-opening of epichlorohydrin with amines. This reaction serves as a key step in constructing the this compound backbone. The epoxide ring of epichlorohydrin is highly reactive towards nucleophiles like amines, leading to the formation of a β-amino alcohol.

One approach involves a one-pot reaction of epichlorohydrin with amines. For instance, lipase (B570770) from Aspergillus oryzae has been used to catalyze the synthesis of β-amino alcohols from epichlorohydrin, aromatic phenols, and amines in a single step. mdpi.com Another lipase, from Candida rugosa, has been employed to catalyze the ring-opening of epoxides with amines in diisopropyl ether, achieving yields of 70-90% within 8-12 hours. mdpi.com

A study detailed a mild and environmentally friendly method for synthesizing a series of 1,3-diaminopropan-2-ols. researchgate.net The process involves the reaction of the epoxide of epichlorohydrin with various amines. The reaction conditions and yields for the synthesis of several derivatives are summarized in the table below.

| Amine | Product | Reaction Conditions | Yield (%) |

| Amine 7a-d (2 equiv.) | 8a-n | IR irradiation at 90°C (50 V) | 75 |

Table 1: Synthesis of 1,3-diaminopropan-2-ols via ring-opening of epichlorohydrin epoxide. researchgate.net

The reaction mechanism is presumed to proceed through a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of the corresponding amino alcohol. The regioselectivity of the attack can be influenced by the nature of the amine and the reaction conditions.

Synthesis of N-Substituted this compound Analogues

The synthesis of N-substituted this compound analogues allows for the modification of the compound's properties by introducing different substituents on the nitrogen atoms. These substitutions can significantly impact the biological activity and chemical characteristics of the resulting molecules.

One method involves the reaction of a 1,3-diamino-3-substituted-2-propanol with an aldehyde or ketone in an anhydrous solvent to form an imino compound, which can then be reduced. google.com Another approach is the reaction of a 1,3-diamino-3-substituted-2-propanol with a compound of the formula X¹-R⁷ (where X¹ is a halogen) in the presence of a mild base like triethylamine. google.com

A specific example is the reaction of the p-toluidine-epichlorohydrin 1:1 addition compound with secondary amines such as piperidine (B6355638), pyrrolidine, and morpholine (B109124) to yield disubstituted 2-propanols. uni.eduuni.edu For example, the reaction with piperidine in 1,2,4-trichlorobenzene (B33124) at 200°C produces 1-(p-toluidino)-3-piperidino-2-propanol. uni.edu

The synthesis of various N-substituted analogues has been reported with the following details:

| Reactant 1 | Reactant 2 | Product |

| p-toluidine-epichlorohydrin 1:1 addition compound | Piperidine | 1-(p-toluidino)-3-piperidino-2-propanol |

| p-toluidine-epichlorohydrin 1:1 addition compound | Pyrrolidine | 1-(p-toluidino)-3-pyrrolidino-2-propanol |

| p-toluidine-epichlorohydrin 1:1 addition compound | Morpholine | 1-(p-toluidino)-3-morpholino-2-propanol |

Table 2: Synthesis of N-Substituted this compound Analogues. uni.eduuni.edu

These synthetic strategies provide versatile routes to a wide array of N-substituted this compound derivatives, enabling the exploration of their structure-activity relationships for various applications.

Chemical Reactivity and Derivatization Studies

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The interplay between the two amine groups and the central hydroxyl group governs the compound's reactivity in both intramolecular and intermolecular contexts.

The oxidation of 1,3-Diamino-2-propanol can proceed via several pathways, depending on the reagents and conditions employed. The amino groups and the secondary alcohol are both susceptible to oxidation. General oxidizing agents can lead to the formation of oxides or other oxygenated derivatives . For instance, the Swern oxidation of a protected 1,3-diamino-3-substituted-2-propanol derivative, utilizing dimethyl sulfoxide (B87167) and oxalyl chloride, results in the corresponding ketone google.com.

Mechanistic studies on the oxidative degradation of similar diamines suggest that reaction with oxygen can occur via C-N bond cleavage through pathways involving C-centered radicals, yielding aldehyde and imine species as degradation products acs.org. However, in specific enzymatic studies, this compound was found to be a poor substrate; for example, it was not utilized as a substrate by plant copper amine oxidase (GPAO) under conditions where other aliphatic diamines were readily oxidized nih.gov.

| Oxidizing Agent/Method | Affected Functional Group | Primary Product(s) | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) / Hydrogen Peroxide (H₂O₂) | Amine/Alcohol | Oxides, Oxygenated derivatives | |

| Swern Oxidation (Dimethyl sulfoxide, Oxalyl chloride) | Hydroxyl Group | Ketone (on derivatives) | google.com |

| Plant Copper Amine Oxidase (GPAO) | Amine Groups | Not utilized as a substrate | nih.gov |

While this compound can theoretically be reduced to simpler amines using potent reducing agents like lithium aluminum hydride, the literature more frequently describes reduction reactions used for its synthesis . The structure itself, consisting of single bonds and saturated functional groups, is already in a highly reduced state.

The synthesis of this compound and its derivatives often involves the reduction of precursor molecules. A notable method is the reduction of 1-nitro-3-amino-3-substituted-2-propanol intermediates google.com. This transformation is typically achieved using a hydrogen source in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C) google.com. Similarly, the imine intermediates formed during certain synthetic routes can be reduced to the final diamino alcohol product using reagents like sodium borohydride (B1222165) researchgate.net.

The secondary hydroxyl group in this compound can undergo nucleophilic substitution, although its reactivity is noted to be relatively low wikipedia.org. Reagents such as thionyl chloride can be employed to replace the hydroxyl group .

Due to this lower reactivity, derivatization sometimes requires alternative strategies. For the synthesis of certain 1,3-diamidophospholipids, the hydroxyl group is first converted into a more reactive phosphordichloridate intermediate to facilitate the subsequent reaction wikipedia.org. In studies involving protected derivatives, substitution reactions have been carried out by reacting the alcohol with halogenated compounds in the presence of a mild base, such as triethylamine, which avoids deprotonating the alcohol to an alkoxide google.com.

Condensation Chemistry with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones is a cornerstone of its derivatization chemistry, leading to the formation of heterocyclic or open-chain structures through condensation.

The condensation of 1,3-diamines with aldehydes or ketones can yield two primary products: a cyclic hexahydropyrimidine (B1621009) and an open-chain bisimine (a type of Schiff base) researchgate.net. The reaction begins with the nucleophilic attack of the primary amine groups on the carbonyl carbon of the aldehyde or ketone, forming an imino compound google.com. This can then either react with the second amine group of the same molecule to cyclize into a hexahydropyrimidine ring or react with a second molecule of the aldehyde/ketone to form a bisimine researchgate.net. Metal-template condensation reactions, for instance with formaldehyde (B43269) in the presence of copper(II) ions, have been used to synthesize specific metal complexes containing these imine-based ligands researchgate.net.

| Reactant | Product Type | General Structure | Reference |

|---|---|---|---|

| Aldehyde or Ketone | Hexahydropyrimidine | Cyclic aminal | researchgate.net |

| Bisimine | Di-Schiff base |

The equilibrium between the formation of hexahydropyrimidines and bisimines is sensitive to several factors, primarily the electronic properties of the reactants researchgate.net.

Nucleophilicity of the Amine: The formation of the hexahydropyrimidine is favored when using a less nucleophilic amine. This compound, being less nucleophilic than 1,3-diaminopropane (B46017), tends to favor the cyclic product researchgate.net.

Electronic Effects of the Aldehyde: The electronic nature of substituents on the aldehyde plays a crucial role. The presence of electron-withdrawing groups on the aryl ring of an aromatic aldehyde enhances its reactivity as an electrophile and thermodynamically stabilizes the hexahydropyrimidine product. Conversely, electron-donating groups favor the formation of the bisimine researchgate.net.

These factors highlight the delicate balance of electronic and steric effects that govern the reaction pathways and product distribution in the condensation chemistry of this compound.

Exploration of Aminal Chemistry and Stability

The reactivity of this compound in condensation reactions with aldehydes and ketones leads to the formation of several products, primarily hexahydropyrimidines and bisimines. researchgate.net The distribution of these products is influenced by the nucleophilicity of the amine and the electronic properties of the aldehyde's aryl ring. researchgate.net

Experimental studies involving the reaction of this compound with various aromatic aldehydes have shown that the formation of the hexahydropyrimidine is favored when the amine is less nucleophilic and when the aryl ring of the aldehyde contains electron-withdrawing groups. researchgate.net Computational analysis supports these findings, indicating that the electronic nature of the substituent on the aryl ring affects both the thermodynamic stability of the final products and the electrophilicity of the aldehyde. researchgate.net

The chemistry is further complicated by tautomeric equilibria. For instance, the bisimine of 4-chlorobenzaldehyde (B46862) with this compound exists in equilibrium with cis- and trans-mono-oxazolidines. researchgate.net This highlights the role of the hydroxyl group in the this compound backbone, which can participate in intramolecular cyclizations to form N,O-aminal structures like oxazolidines. researchgate.net The interplay between steric and electronic effects of substituents on both the amine and the aldehyde can lead to complex tautomeric mixtures. researchgate.net

The table below summarizes the major products from the condensation of 1,3-diamines with aldehydes or ketones.

| Reactants | Major Products | Influencing Factors Favoring Product Formation |

| This compound + Aromatic Aldehydes | Hexahydropyrimidine | Less nucleophilic amine, electron-withdrawing groups on the aldehyde's aryl ring. researchgate.net |

| Bisimine | More nucleophilic amine, electron-donating groups on the aldehyde's aryl ring. researchgate.net | |

| Oxazolidine (in equilibrium) | Intramolecular cyclization involving the hydroxyl group. researchgate.net |

Synthesis of Tertiary Diamines of the this compound Family

Novel tertiary diamines derived from this compound have been synthesized for various applications, including the removal of acidic compounds from gaseous effluents. google.com These compounds generally conform to a specific chemical formula where one of the nitrogen atoms is substituted by a second hydroxyalkyl group. google.com

A general synthetic route to these tertiary diamines has been developed. google.com For example, N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol is a specific compound synthesized from this family. google.comwipo.int The synthesis can be achieved through different pathways. One method involves the reaction of N-methyl-2-aminoethanol with other precursors to obtain the final tertiary diamine. google.com Another approach uses epichlorohydrin (B41342) in the initial reaction step. google.com The synthesis can also be carried out using methylamine (B109427) as the primary amine in a second step, followed by reaction with an epoxide like ethylene (B1197577) oxide in a third step. google.com

A mild and environmentally friendly method has also been developed for the synthesis of various 1,3-diaminopropan-2-ol derivatives, which can be extended to the synthesis of tertiary diamines. researchgate.net These reactions can achieve high yields, often between 75-80%, in a short amount of time. researchgate.net The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR (¹H, ¹³C, H-H COSY), IR, and high-resolution mass spectrometry (HRMS). researchgate.net

The table below outlines a general synthetic approach for a specific tertiary diamine.

| Target Compound | Starting Materials | Key Reaction Steps |

| N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol | Epichlorohydrin, Methylamine, Ethylene Oxide | 1. Reaction with epichlorohydrin. google.com |

| N-methyl-2-aminoethanol | 2. Reaction of an intermediate with methylamine. google.com | |

| 3. Reaction with ethylene oxide. google.com |

Coordination Chemistry of 1,3 Diamino 2 Propanol

Ligand Properties and Coordination Modes

The coordination behavior of 1,3-Diamino-2-propanol is defined by the interplay of its amine and alcohol functional groups.

This compound primarily functions as a versatile bidentate ligand, coordinating to metal ions through the nitrogen atoms of its two amino groups to form a stable six-membered chelate ring. chemicalbook.comsigmaaldrich.com This is its most common coordination mode, particularly in the formation of simple mononuclear complexes.

However, its full potential is realized when it acts as a polydentate ligand. The central hydroxyl group can participate in coordination, often after deprotonation, allowing the ligand to bridge multiple metal centers. This bridging capability, typically through the deprotonated alkoxide oxygen, facilitates the formation of dinuclear, trinuclear, and even tetranuclear complexes. researchgate.netmdpi.com For instance, Schiff base derivatives of this compound are known to utilize their two imine-nitrogen atoms, two phenolic oxygen atoms, and one alcohol-oxygen donor atom, acting as pentadentate ligands. scispace.com The deprotonation of the ligand is a key step that enables the formation of higher nuclearity complexes. mdpi.com

The amino groups are the primary sites for metal ion coordination, forming strong metal-nitrogen bonds. The hydroxyl group, however, introduces a crucial pH-dependent functionality that significantly diversifies the ligand's coordination chemistry.

At lower pH values, the hydroxyl group typically remains protonated and may not participate directly in coordination. As the pH increases, the hydroxyl group can be deprotonated to form an alkoxide. This negatively charged oxygen atom is a much stronger donor and can act as a bridge (μ-alkoxo) between two or more metal ions. researchgate.netoup.com This behavior is central to the formation of polynuclear species. The hydroxyl group's ability to enable the pH-dependent formation of these varied complexes distinguishes this compound from similar ligands like 1,3-propanediamine, which lacks this feature.

Formation and Structural Characterization of Metal Complexes

The versatile coordinating ability of this compound has led to the synthesis and characterization of a wide array of metal complexes.

The interaction between copper(II) ions and this compound has been studied extensively. The ligand forms stable complexes with Cu(II), with a reported stability constant (log K) for the [CuL]²⁺ species of 17.81, where L represents the this compound ligand. The coordination is unique, and early studies noted that the average number of ligands bound per ion appeared to be 1.5, suggesting the formation of complex species. acs.org

The formation of different copper(II) species is highly dependent on the pH of the solution. nih.gov At lower pH, mononuclear complexes are typically formed. As the pH is raised, the hydroxyl group deprotonates, leading to the self-assembly of polynuclear structures. acs.org Dinuclear copper(II) complexes are common, where the alkoxide oxygen of the ligand acts as a bridge between the two metal centers. researchgate.netresearchgate.netosti.gov These dinuclear structures can also incorporate other exogenous bridging ligands, such as acetate (B1210297) or azide, leading to varied magnetic properties. oup.comresearchgate.net The ability to control the nuclearity of the resulting copper complex by simply adjusting the experimental pH is a significant feature of this system. nih.gov

Table 1: Stability Constants for Metal Complexes with this compound and Related Ligands

| Ligand | Metal Ion | Complex Species | Log K | Notable Features |

|---|---|---|---|---|

| This compound | Cu(II) | [CuL]²⁺ | 17.81 | Enables pH-dependent formation of mono- and polynuclear species. |

| This compound | Ni(II) | - | - | Chelation is weaker than with 1,3-propanediamine. osti.gov |

| Ethanolamine | Cu(II) | [CuL]⁺ | ~10 | Weaker binding and lower stability compared to this compound. |

This table provides an interactive comparison of stability constants. Data is compiled from available literature.

Vanadium(III) also forms complexes with derivatives of this compound. The synthesis of a dinuclear vanadium(III) complex with this compound-N,N,N′,N′-tetraacetate (dpot) has been reported. acs.orgacs.org The resulting complex, K₂[V₂(dpot)₂]·7H₂O, was synthesized and its structure was elucidated, confirming the dinuclear nature where the ligand coordinates to the metal centers. acs.org The study of such complexes is important for understanding the magnetic properties and coordination geometry of V(III) ions. acs.org

Ruthenium(II) complexes incorporating this compound have been synthesized and investigated for their catalytic applications. najah.edu Neutral Ru(II) complexes of the type [trans-dichloro(bis(phosphine))(this compound)ruthenium(II)] are prepared by reacting precursors like [RuCl₂(PPh₃)₃] with this compound in an inert atmosphere. najah.edu

These types of ruthenium(II)-diamine complexes are of significant interest due to their potential as catalysts, particularly in asymmetric synthesis. researchgate.net For example, complexes of the type [(diphosphine)RuCl₂(diamine)] are known to be highly efficient and selective catalysts for the asymmetric reduction of unfunctionalized ketones, a process pioneered by Noyori. najah.eduacs.org The synthesis of new ruthenium complexes with ligands like this compound is an active area of research aimed at developing more efficient and cost-effective catalysts for important organic transformations. researchgate.netmdpi.com

Cobalt Complexes: Synthesis for Advanced Imaging Applications

The development of metal-based imaging agents is a burgeoning area of research, and cobalt complexes of ligands derived from this compound are emerging as promising candidates, particularly for Magnetic Resonance Imaging (MRI). The ability of cobalt to cycle between paramagnetic Co(II) and diamagnetic Co(III) oxidation states provides a mechanism for creating "smart" or responsive contrast agents that can report on the redox environment of biological systems.

One notable example is a redox-activated MRI contrast agent that switches between an "on" (paramagnetic) and "off" (diamagnetic) state. nih.gov This switchable behavior is achieved through the Co(II)/Co(III) redox couple, where the paramagnetic Co(II) complex provides contrast, and the diamagnetic Co(III) complex is silent. nih.gov This capability is particularly valuable for imaging conditions associated with redox imbalances, such as hypoxic tumors. nih.govnottingham.ac.uk

The synthesis of these advanced imaging agents often involves the complexation of Co(II) with elaborate ligands. While specific syntheses with this compound for imaging are still under extensive development, the general approach involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride, with a suitable polydentate ligand in an aqueous or alcoholic solvent. For instance, cobalt-based contrast agents have been prepared using N-Acetyl-L-Cysteine (NAC) and glycine (B1666218) as ligands. google.com

Furthermore, research into mixed-valent trinuclear cobalt complexes with Schiff-base ligands derived from this compound highlights the rich coordination chemistry of this system. A mixed-valent trinuclear complex, [Co₃(Hclsalpr)₂(CH₃COO)₄], was synthesized using 1,3-bis(5-chlorosalicylideneamino)-2-propanol (H₃clsalpr). This complex features a linear Co(III)-Co(II)-Co(III) array with octahedral geometries for all three cobalt ions.

| Cobalt Complex | Ligand | Key Feature | Potential Application |

| [Co(TPT)]²⁺/[Co(TPT)]³⁺ | Terpyridine-based ligand | Redox-switchable (paramagnetic/diamagnetic) | MRI Contrast Agent for Redox Imaging |

| CoCl₂-NAC | N-Acetyl-L-Cysteine | Non-toxic | MRI Contrast Agent |

| [Co₃(Hclsalpr)₂(CH₃COO)₄] | 1,3-bis(5-chlorosalicylideneamino)-2-propanol | Mixed-valent trinuclear complex | Foundational study for magnetic materials |

Manganese(III) Schiff Base Complexes

Manganese(III) complexes of Schiff base ligands derived from this compound are of significant interest due to their varied magnetic properties and their relevance to the oxygen-evolving complex in photosystem II. The this compound backbone can be readily incorporated into multidentate ligands that can support the formation of polynuclear manganese clusters.

The synthesis of these complexes typically involves the condensation of this compound with an appropriate salicylaldehyde (B1680747) derivative, followed by reaction with a manganese(II) or manganese(III) salt. For example, the Schiff base ligand 1,3-bis(5-nitrosalicylideneamino)-2-propanol (H₃nsalpr) is a pentadentate ligand that can form dinuclear manganese(II) and manganese(III) complexes. scispace.com The synthesis of the ligand itself involves refluxing this compound with 5-nitrosalicylaldehyde in methanol. scispace.com

Researchers have also synthesized and characterized tetranuclear Mn(II)₂Mn(III)₂ complexes with Schiff base ligands such as 1,3-bis(5-bromo-3-methoxysalicylideneamino)-2-propanol (H₃bmsap). mdpi.com The synthesis of these complexes is achieved through the reaction of the Schiff base ligand with manganese(II) acetate. mdpi.com The resulting complexes exhibit a Y-shaped tetranuclear manganese cluster. mdpi.com

The coordination environment of the manganese(III) ion in these complexes is typically a distorted octahedral geometry. researchgate.net For instance, in a mononuclear Mn(III) complex with a tetradentate Schiff base, the metal ion is coordinated to the two nitrogen and two oxygen atoms of the ligand in the equatorial plane, with other ligands or solvent molecules occupying the axial positions. researchgate.net

| Manganese Complex Type | Schiff Base Ligand Example | Nuclearity | Synthetic Precursors |

| Dinuclear Mn(III) | 1,3-bis(salicylideneamino)-2-propanol | Dinuclear | This compound, salicylaldehyde, Mn salt |

| Dinuclear Mn(II)/Mn(III) | 1,3-bis(5-nitrosalicylideneamino)-2-propanol | Dinuclear | This compound, 5-nitrosalicylaldehyde, Mn salt |

| Tetranuclear Mn(II)₂Mn(III)₂ | 1,3-bis(5-bromo-3-methoxysalicylideneamino)-2-propanol | Tetranuclear | This compound, 5-bromo-3-methoxysalicylaldehyde, Mn(II) acetate |

Nickel(II) Complexes: Templated Synthesis and Structural Diversity

The templated synthesis approach, where a metal ion directs the formation of a ligand around it, has been successfully employed to create a variety of nickel(II) complexes with Schiff base ligands derived from this compound. This method has led to the isolation of complexes with remarkable structural diversity, ranging from mononuclear to hexanuclear species.

A notable study demonstrated that the reaction of this compound, o-hydroxyacetophenone, and salicylaldehyde in the presence of Ni(II) ions leads to the formation of a mononuclear complex, [NiL¹]. rsc.org In this complex, the nickel(II) ion exhibits a square planar geometry. rsc.org However, when o-vanillin is used instead of salicylaldehyde, a tetranuclear complex, [Ni₄L²₂(μ₃-OCH₃)₂(H₂O)₂], is formed, which has a defective dicubane core and hexa-coordinated distorted octahedral nickel(II) centers. rsc.org

Furthermore, the reaction of the mononuclear complex [NiL¹] with additional nickel(II) nitrate (B79036) results in the formation of a hexanuclear complex, [Ni₂Ni₄L¹₂L³₂(NO₃)₂]. rsc.org This complex features two square planar nickel(II) centers linked to a distorted cubane (B1203433) core composed of four octahedral nickel(II) ions. rsc.org These findings underscore how subtle changes in the ligand precursors or reaction conditions can lead to a wide array of complex nuclearities and geometries.

| Nickel Complex | Key Ligand Precursors | Nuclearity | Ni(II) Geometry |

| [NiL¹] | This compound, o-hydroxyacetophenone, salicylaldehyde | Mononuclear | Square planar |

| [Ni₄L²₂(μ₃-OCH₃)₂(H₂O)₂] | This compound, o-hydroxyacetophenone, o-vanillin | Tetranuclear | Distorted octahedral |

| [Ni₂Ni₄L¹₂L³₂(NO₃)₂] | Product of [NiL¹] reacting with Ni(NO₃)₂ | Hexanuclear | Square planar and distorted octahedral |

Platinum(II) Complexes: Synthesis and Ligand Coordination Geometry

Platinum(II) complexes remain at the forefront of cancer chemotherapy, and the coordination chemistry of platinum(II) with diamine ligands is crucial to their biological activity. The use of this compound as a ligand for platinum(II) introduces a chiral center and a hydroxyl group that can influence the complex's properties.

The synthesis of platinum(II) complexes with this compound typically involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with the diamine ligand in an aqueous or mixed-solvent system. nottingham.ac.ukacs.org The resulting complexes generally feature a square planar coordination geometry around the platinum(II) center, which is characteristic of d⁸ metal ions.

In these complexes, the this compound ligand coordinates to the platinum(II) ion through its two amino groups, forming a six-membered chelate ring. The hydroxyl group of the ligand typically remains uncoordinated but can participate in hydrogen bonding interactions, influencing the crystal packing and solubility of the complex. The synthesis of related diamine platinum(II) complexes, such as those with 1,2-diaminoethane or 1,2-diaminocyclohexane, also results in square planar geometries. nih.gov The solid-state structures of these types of complexes are often determined by single-crystal X-ray diffraction. nih.govresearchgate.net

| Platinum(II) Complex Feature | Description |

| Synthesis | Reaction of a Pt(II) salt (e.g., K₂PtCl₄) with this compound. |

| Coordination Geometry | Typically square planar. |

| Ligand Coordination | The two amino groups of this compound chelate to the Pt(II) center. |

| Chelate Ring Size | Forms a six-membered chelate ring. |

| Role of Hydroxyl Group | Generally uncoordinated, but can engage in hydrogen bonding. |

Mechanistic Insights into Metal Complex Formation

The formation of metal complexes with this compound is governed by several factors, including the pH of the solution, the nature of the metal ion, and the presence of other coordinating species. The mechanism of action of this compound as a ligand stems from its ability to form stable chelate rings with metal ions through its amino and hydroxyl groups.

The hydroxyl group, in particular, adds versatility to the ligand, allowing for pH-dependent formation of mono- and polynuclear complexes. At lower pH, the amino groups are protonated, and complex formation is less favorable. As the pH increases, the amino groups are deprotonated, facilitating coordination to the metal ion. The hydroxyl group can also be deprotonated at higher pH values, enabling it to act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear species.

Kinetic studies of complex formation with related diamine ligands, such as 1,3-diaminopropane (B46017), with palladium(II) have provided insights into the stepwise nature of these reactions. The interaction of [Pd(DAP)(H₂O)₂]²⁺ (where DAP = 1,3-diaminopropane) with various bio-relevant ligands has been investigated, revealing the formation of 1:1 complexes. researchgate.net The formation of metal complexes with Schiff base ligands derived from this compound often proceeds via a template mechanism, as seen with the nickel(II) complexes. In this process, the metal ion organizes the ligand precursors into a specific orientation that favors the condensation reaction and the formation of the macrocyclic or large polydentate ligand complex.

Deprotonation of the ligand's amino groups.

Stepwise coordination of the amino groups to the metal center.

In the case of Schiff base formation, a metal-templated condensation reaction between the diamine and a carbonyl compound.

Potential deprotonation of the hydroxyl group to form bridging alkoxo species, leading to polynuclear complexes.

Applications in Materials Science and Engineering

Polymer Chemistry and Advanced Material Synthesis

1,3-Diamino-2-propanol is a versatile building block in polymer chemistry, contributing to the development of advanced materials with a wide array of applications. ontosight.aisigmaaldrich.com Its unique structure allows for the creation of polymers with specific and tunable characteristics.

Building Block for Cationic Polymers and Hydrogels

This compound serves as a fundamental component in the synthesis of cationic polymers and hydrogels. smolecule.com The presence of amine groups provides a positive charge, which is crucial for various applications. For instance, these cationic polymers can be used in gene delivery systems, where the positive charge facilitates interaction with negatively charged nucleic acids. Additionally, the hydroxyl group allows for further modifications and cross-linking, enabling the formation of hydrogels with tunable properties such as swelling behavior and mechanical strength.

Synthesis of Biodegradable Poly(ester amides) (e.g., APS Elastomers)

A significant application of this compound is in the synthesis of biodegradable poly(ester amides) (PEAs), such as the class of elastomers known as poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)s (APS). nih.gov These materials are synthesized through the copolymerization of DAP with a polyol (like glycerol (B35011) or D,L-threitol) and a diacid (such as sebacic acid). nih.govresearchgate.net The resulting polymers exhibit a combination of properties from both polyesters and polyamides, offering a unique balance of biodegradability, mechanical strength, and biocompatibility. rsc.org

The synthesis of furan-based poly(ester amides) has also been explored using this compound and dimethyl 2,5-furandicarboxylate. acs.orgacs.org The resulting polymers demonstrate strong adhesive properties due to multiple hydrogen bonds. acs.orgacs.org

A key advantage of APS elastomers is the ability to tune their mechanical and degradation properties by altering the monomer feed ratios and polymerization conditions. researchgate.net For example, adjusting the ratio of this compound to the polyol can significantly influence the crosslinking density of the polymer network. researchgate.net This, in turn, affects the material's Young's modulus, tensile strength, and elongation at break. nih.govresearchgate.net Research has shown that the Young's modulus of APS elastomers can be varied between 1.45 and 4.34 MPa, with elongations at break ranging from 21% to 92%. nih.govresearchgate.net

The degradation rate of these elastomers can also be precisely controlled. By modifying the polymer formulation, the in vivo degradation half-life can be adjusted from as short as 6 weeks to as long as approximately 100 weeks. researchgate.net For instance, the degradation rate of APS in the presence of the enzyme lipase (B570770) is highly tunable by varying the diamine-to-glycerol ratio; a lower diamine content leads to a faster enzymatic degradation. mit.edu This tunability makes them suitable for applications requiring a specific degradation profile, such as in temporary medical implants and tissue engineering scaffolds. rsc.orgresearchgate.net

| Property | Range of Values | Influencing Factors |

| Young's Modulus | 1.45 - 4.34 MPa | Monomer ratio, curing conditions |

| Elongation at Break | 21 - 92% | Monomer ratio, curing conditions |

| In Vivo Degradation Half-life | 6 - 100 weeks | Polymer formulation, enzyme presence |

To further enhance the properties of these poly(ester amides), polyethylene (B3416737) glycol (PEG) has been incorporated into the polymer structure to create PEGylated APS-based elastomers. researchgate.net PEGylation can improve the hydrophilicity, biocompatibility, and drug-carrying capacity of the polymers. benthamopen.com These modified polymers have shown potential as drug carriers and soluble synthetic supports. benthamopen.com The incorporation of PEG can also influence the crosslinking density and mechanical properties of the resulting elastomer. researchgate.net

Applications in Epoxy Resins and Polyurethane Foams

This compound is utilized as a curing agent for epoxy resins and a catalyst in the production of polyurethane foams. ontosight.airuifuchemical.com The amine groups react with the epoxy groups of the resin, leading to a cross-linked, thermoset material with high strength and durability. In polyurethane production, it can act as a catalyst to promote the reaction between isocyanates and polyols, influencing the foaming process and the final properties of the foam.

Fabrication of Functional Membranes

In the field of membrane science, this compound has been used in the fabrication of functional membranes for applications such as reverse osmosis (RO). rsc.org It has been used in combination with other monomers to create novel polyamide RO membranes. rsc.org

For instance, a semi-aromatic polyamide RO membrane was developed using a dendritic molecule, trimesoylamidoamine (TMAAM), in conjunction with this compound and trimesoyl chloride. rsc.orgrsc.org This membrane demonstrated improved water permeability, antifouling, and chlorine-tolerant properties compared to conventional membranes. rsc.orgrsc.org The incorporation of DAP contributes to the formation of a rigid-flexible interpenetrating polyamide layer, which can enhance the membrane's permeability. researchgate.netresearchgate.net

Use as a Diamine Monomer in Reverse Osmosis Membrane Construction

This compound (DAP) is a significant monomer in the fabrication of thin-film composite (TFC) membranes for reverse osmosis (RO). chemicalbook.comrsc.org Its utility stems from its structure, which includes two primary amine groups and a central hydroxyl group. chemicalbook.comnbinno.com These functional groups allow for effective crosslinking with acyl chloride monomers, such as trimesoyl chloride (TMC), during interfacial polymerization, which is the standard method for creating the selective polyamide layer of RO membranes. chemicalbook.comrsc.org

The presence of the hydroxyl group in the DAP monomer enhances the hydrophilicity of the resulting polyamide membrane. researchgate.net This increased surface hydrophilicity is advantageous as it can lead to higher water flux by facilitating the transport of water molecules through the membrane. However, membranes fabricated solely from DAP and an aromatic acyl chloride have been noted to sometimes exhibit lower water permeability. researchgate.net

To address this, research has focused on incorporating DAP with other monomers to create novel membrane structures with enhanced performance. One approach has been the development of a semi-aromatic polyamide RO membrane by using a dendritic molecule, trimesoylamidoamine (TMAAM), in conjunction with DAP and TMC. rsc.orgresearchgate.net In this system, the TMAAM acts as a key functional amine monomer. The resulting DAP–TMAAM–TMC membrane demonstrated significantly improved water permeability and salt rejection. researchgate.net Research has shown that a membrane prepared with this composition via a two-step amine-immersion mode exhibited a water flux 1.9 times greater than that of a standard DAP–TMC membrane, without compromising salt rejection. researchgate.net The dendritic structure of TMAAM, along with its hydrophilic groups, is credited with increasing the free volume within the polymer matrix, thereby enhancing water flux. researchgate.net

Another innovative strategy involves the creation of a thin-film nanocomposite (TFN) RO membrane by incorporating a 3D multi-layer graphene oxide (GO) assembly with this compound. chemicalbook.com The amine and hydroxyl groups in DAP can form covalent and hydrogen bonds with the carboxyl groups on the GO nanosheets, leading to a well-integrated composite structure. chemicalbook.com This approach aims to leverage the unique properties of nanomaterials to improve membrane performance.

The table below summarizes the performance improvements observed in reverse osmosis membranes incorporating this compound with other advanced materials.

| Membrane Composition | Key Feature | Performance Improvement |

| DAP–TMAAM–TMC | Combination with dendritic TMAAM monomer | 1.9 times higher water flux compared to pristine DAP–TMC membrane with no loss of salt rejection. researchgate.net |

| DAP and 3D multi-layer GO | Nanocomposite structure with graphene oxide | Aims to create a high-performance RO membrane through enhanced structural properties. chemicalbook.com |

| DAP and 2-aminoethanethiol (AE) | Modified active layer | The introduction of amino groups to react with exposed acid chloride groups can increase the degree of crosslinking, forming a more complex and networked structure. researchgate.net |

Role as a Branching Unit in Peptide Dendrimers

This compound serves as a valuable building block in the synthesis of dendrimers, particularly peptide dendrimers. chemicalbook.comalkalisci.comscientificlabs.co.uksigmaaldrich.com Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure, and the trifunctional nature of DAP—possessing two amine groups and one hydroxyl group—makes it an ideal branching unit. nbinno.com

The versatility of this compound as a branching unit is a key factor in its use in this area of materials science. chemicalbook.comnbinno.comscientificlabs.co.uk Its ability to be incorporated into complex macromolecular structures highlights its importance in the development of advanced functional materials for a variety of applications. nbinno.com

Catalytic Applications and Mechanistic Studies

Role in Transition Metal Catalysis

1,3-Diamino-2-propanol functions as a versatile bidentate diamine ligand in the synthesis of a variety of organometallic compounds. sigmaaldrich.com It typically coordinates to metal ions through the nitrogen atoms of its two amino groups, forming a stable six-membered chelate ring. This coordination is the most common mode, particularly in the formation of simple mononuclear complexes where the amino groups are the primary sites for metal ion coordination. The presence of the central hydroxyl group adds another layer of functionality, allowing for potential N, N, O-tridentate coordination, although this is less common. This adaptability makes it a valuable ligand in the development of novel catalysts for various organic transformations. sigmaaldrich.com

The development of efficient catalysts for hydrogen generation from chemical carriers, such as alcohols, is a critical area of research for future energy systems. Ruthenium complexes are among the most promising catalysts for the dehydrogenation of alcohols like isopropanol. While extensive research has been conducted on various nitrogen-containing ligands for these ruthenium catalysts, specific studies detailing the use of this compound in this application are not prominent in the current body of scientific literature.

However, the field has seen significant progress with structurally related amine and diamine ligands. For instance, research has demonstrated that in-situ catalysts prepared from [RuCl2(p-cymene)]2 and various tertiary amines are highly active in the dehydrogenation of iso-propanol. High turnover frequencies (TOFs) have been achieved with these systems at relatively low temperatures.

| Ligand | Turnover Frequency (TOF) at 2h (h⁻¹) | Turnover Frequency (TOF) at 6h (h⁻¹) |

|---|---|---|

| N,N-Dimethylaniline | 348 | 211 |

| TMEDA | 309 | 190 |

| N,N,N´,N´-tetramethylpropane-1,3-diamine | 314 | 194 |

The data indicates that tertiary amines serve as effective ligands, achieving high initial catalytic activity. The mechanism often involves the cooperation between the metal center and the ligand to facilitate the removal of hydrogen from the alcohol substrate. While this compound is a primary diamine, its potential in this specific catalytic cycle remains an area for further investigation.

Use as Catalysts in Polymerization Reactions (e.g., Polyurethane Preparation)

In the synthesis of polyurethanes, which are typically formed by the reaction of a diisocyanate with a polyol, catalysts are essential to control the reaction rate and ensure the formation of a high-molecular-weight polymer. Amine catalysts are widely used due to their effectiveness in promoting both the gelling reaction (urethane formation) and the blowing reaction (water-isocyanate reaction, which produces CO2 for foaming).

The catalytic mechanism of amine catalysts in urethane (B1682113) formation generally involves the formation of a complex between the amine catalyst and the alcohol (polyol). This complex then reacts with the isocyanate. A proton transfer occurs between the alcohol and the amine, activating the alcohol for nucleophilic attack on the electrophilic carbon of the isocyanate group. nih.gov This concerted mechanism significantly lowers the activation energy of the reaction compared to the uncatalyzed process. nih.gov

While tertiary amines are most commonly employed, derivatives of this compound have been identified as components in polyurethane catalyst formulations. For example, compounds like 1-[bis[3-(dimethylamino)propyl]amino]-2-propanol (B1583699) are used as low-odor reactive gel catalysts. The "reactive" nature implies that the catalyst itself can react and become incorporated into the polymer matrix, which is advantageous for reducing volatile organic compound (VOC) emissions from the final product. Given that this compound possesses reactive primary amine and hydroxyl groups, it could potentially function as a reactive catalyst, though its specific use and efficacy compared to its tertiary amine derivatives are not extensively detailed in available research.

Catalytic Reduction and Oxidation Processes

The diamine structure of this compound makes it a suitable ligand for transition metal catalysts used in reduction reactions, particularly in the asymmetric transfer hydrogenation of ketones. This reaction is a cornerstone of modern organic synthesis for producing chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Ruthenium(II) complexes containing diamine ligands are well-known to be highly effective catalysts for this transformation. The accepted mechanism for this process is the Noyori metal-ligand bifunctional mechanism. In this pathway, the catalyst, which contains both a metal-hydride (Ru-H) bond and an amine-hydrogen (N-H) bond, engages with the ketone substrate in a six-membered pericyclic transition state. The hydride from the ruthenium is transferred to the carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen simultaneously. acs.org This concerted transfer of Hδ- and Hδ+ is a rapid and stereodetermining step. acs.org The catalytic cycle is then closed by regeneration of the active dihydride species.

While specific studies focusing exclusively on this compound in this context are limited, research on other simple 1,3-diamines has shown their effectiveness as ligands in ruthenium(II) catalysts for the asymmetric transfer hydrogenation of various aryl ketones. The flexibility of the six-membered chelate ring formed by 1,3-diamine ligands is considered a key feature for their catalytic activity.

Conversely, the role of this compound as a component in catalysts for oxidation processes is not well-documented. Research in the catalytic oxidation of alcohols often focuses on the substrate itself being an amino alcohol, rather than the amino alcohol being part of the catalyst. For instance, studies have explored the oxidation of amino alcohols using gold-based catalysts, noting that the presence of the amino group can influence the catalytic performance, sometimes by affecting the catalyst's durability.

Biological and Medicinal Chemistry Research

Enzymatic Inhibition Studies

1,3-Diamino-2-propanol has been identified as a potent inhibitor of several key enzyme systems, which has prompted investigations into its potential therapeutic applications.

This compound is recognized as a powerful inhibitor of Ornithine Decarboxylase (ODC), the initial and rate-limiting enzyme in the biosynthesis of polyamines. nih.govmdpi.com Studies have shown that its mechanism of action on ODC involves the induction of macromolecular inhibitors, also known as 'antizymes', to the enzyme. nih.govnih.gov The effectiveness of this compound in this role is linked to its ability to cause a rapid decay of ODC activity after cells are exposed to the compound. nih.govresearchgate.net This inhibitory action has been observed in various cell types, including Ehrlich ascites cells and HeLa cells, as well as in regenerating rat liver tissue following partial hepatectomy. nih.govnih.govnih.govchemicalbook.com While other diamines like 1,3-diaminopropane (B46017) also inhibit ODC, this compound has demonstrated a more potent effect in preventing the accumulation of subsequent polyamines. nih.gov

The inhibition of ODC by this compound has a direct and significant impact on the synthesis of polyamines, which are crucial for cell growth and proliferation. mdpi.com By blocking ODC, the compound effectively prevents the accumulation of spermidine (B129725) and spermine (B22157) in cells. nih.govresearchgate.net This depletion of essential polyamines is closely associated with a marked depression of macromolecular synthesis, including the inhibition of DNA and protein synthesis. nih.gov Consequently, this compound prevents the increase in cell numbers, effectively halting cell proliferation pathways. nih.govsigmaaldrich.com Research on HeLa cells has shown that maintaining cultures in the presence of 1,3-diamino-2-hydroxypropane (an alternative name for the compound) leads to the elimination of intracellular putrescine and a severe decrease in spermidine and spermine, which in turn inhibits cell proliferation. nih.gov

Research has also demonstrated that this compound can inhibit the induction of microsomal monooxygenase activity. chemicalbook.comnih.gov This enzyme system, which includes cytochrome P-450, is essential for the metabolism of many drugs and foreign compounds. nih.gov The inhibition of this system's induction by this compound suggests that the compound could potentially alter the pharmacokinetics of other co-administered drugs. Studies have specifically noted the inhibition of aryl hydrocarbon hydroxylase and benzopyrene hydroxylase biosynthesis, which are key components of the monooxygenase system. nih.gov

Table 1: Summary of Enzymatic Inhibition by this compound

| Enzyme/Process | Effect | Observed In |

|---|---|---|

| Ornithine Decarboxylase (ODC) | Potent inhibition, primarily through the induction of an 'antizyme'. nih.govnih.gov | Ehrlich ascites cells, HeLa cells, regenerating rat liver. nih.govnih.govnih.gov |

| Polyamine Synthesis | Prevents accumulation of spermidine and spermine. nih.govresearchgate.net | Ehrlich ascites cells, HeLa cells. nih.govnih.gov |

| Cell Proliferation | Inhibition of DNA and protein synthesis, leading to arrested cell growth. nih.gov | Ehrlich ascites cells, HeLa cells. nih.govnih.govsigmaaldrich.com |

| Microsomal Monooxygenase | Inhibition of enzyme induction. nih.gov | Mouse and rat liver microsomes. nih.gov |

Pharmacological Activity Investigations

Beyond its effects on enzymes, this compound and its derivatives have been explored for their direct pharmacological activities, particularly as smooth muscle relaxants.

Studies have demonstrated that this compound and its derivatives possess relaxant properties on smooth muscle tissue. In ex vivo experiments, these compounds were evaluated for their effects on isolated rat tracheal rings that were pre-contracted with carbachol, a substance that induces muscle contraction. researchgate.netresearchgate.net The derivatives of 1,3-diaminopropan-2-ol showed a concentration-dependent relaxant effect, indicating their potential for applications in respiratory therapies where bronchodilation is required. researchgate.net

To improve upon the relaxant properties of the parent compound, a series of 1,3-diaminopropan-2-ol derivatives have been synthesized and tested. researchgate.netresearchgate.net Several of these derivatives exhibited significant relaxing effects, with some showing 100% efficacy at a concentration of 300 μM. researchgate.net While many derivatives were less potent than the standard control drug, theophylline, at lower concentrations, one particular derivative, designated as 8n , was found to be twice as potent as theophylline. researchgate.netresearchgate.net This enhanced activity highlights the potential for structural modification of this compound to develop more effective smooth muscle relaxants. researchgate.net

Table 2: Relaxant Effect of 1,3-Diaminopropan-2-ol Derivatives on Rat Tracheal Rings

| Compound | Potency (EC₅₀ in μM) | Efficacy (Eₘₐₓ at 300 μM) |

|---|---|---|

| Theophylline (Control) | ~124 | 100% |

| Derivative 8j | >300 | ~60% |

| Derivative 8l | >300 | ~70% |

| Derivative 8n | 62 | 100% |

Data sourced from a study on the relaxant effects of 1,3-diaminopropan-2-ol derivatives. researchgate.net

Antimicrobial Properties of Complexes and Derivatives

The structural characteristics of this compound, featuring two amine groups and a central hydroxyl group, make it an effective ligand in coordination chemistry and a versatile backbone for synthetic derivatives with antimicrobial potential.

Vanadium(III) Complexes as Antimicrobial Agents

This compound (DAP) has been successfully used to synthesize Vanadium(III) complexes that exhibit promising antimicrobial activities. The mechanism often involves the formation of stable complexes with the metal ion, which can then interact with biological targets. Research into the synthesis and structure of Vanadium(III) complexes with derivatives like this compound-N,N,N',N'-tetraacetate highlights the coordination chemistry that underpins these biological activities. acs.org The enhanced antimicrobial effect of such metal complexes, when compared to the ligand alone, is often attributed to chelation theory. This theory suggests that chelation can increase the lipophilic nature of the central metal atom, facilitating its penetration through the lipid layers of microbial cell membranes and thereby enhancing its bactericidal or fungicidal properties. mdpi.com

Antibacterial Activity of Substituted Dihydrochloride (B599025) Salts

A series of N-substituted dihydrochloride salts of this compound have been synthesized and evaluated as potential topical antiseptics and disinfectants. nih.govresearchgate.net In one study, fourteen different N-[ω,ω'-bis(alicyclic and aryl)-sec-alkyl]-1,3-diamino-2-propanol dihydrochloride salts were created. nih.gov The research found that the antibacterial potency against both Gram-positive and Gram-negative bacteria was comparable to established antiseptics like benzalkonium chloride and chlorhexidine. nih.govresearchgate.net

Notably, four specific derivatives demonstrated high efficacy against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.govresearchgate.net The effectiveness of these compounds was linked to their hydrophobicity. The calculated Hansch hydrophobic parameter (π) for the N-substituents of the most active compounds fell within a range of 7.0 to 9.0, showing a parabolic correlation with the minimal inhibitory activity. nih.gov

Table 1: Highly Effective N-Substituted this compound Dihydrochloride Derivatives Against P. aeruginosa

| Ring-Type Substituent | Alkyl Moiety |

|---|---|

| Cycloalkyl | --- |

| Bicyclo[2.2.1]heptyl | --- |

| Substituted Phenyl | --- |

| --- | 8-n-pentadecyl |

Data sourced from a study on antibacterial N-substituted this compound dihydrochloride salts. nih.gov

Biochemical Probes and Biological Imaging Agents

The unique trifunctional nature of this compound makes it a valuable building block for creating specialized molecules used in biotechnology for detection and chelation.

Precursor for Fluorogenic dsDNA Binders

This compound serves as a key precursor in the synthesis of N¹,N³-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA). alkalisci.comchemicalbook.comnbinno.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com BAPPA is a fluorogenic binder for double-stranded DNA (dsDNA), meaning it exhibits enhanced fluorescence upon binding to DNA. alkalisci.comnbinno.com This property makes it an essential tool in molecular biology research for the detection and quantification of dsDNA. nbinno.com

Building Block for Chelating Agents in Biotechnology

The compound is utilized as a starting material for the preparation of chelating agents for biotechnological applications. ontosight.ai Its structure allows for the synthesis of polydentate ligands capable of sequestering metal ions. A prominent example is its use in creating the ligand this compound-N,N,N',N'-tetraacetate (dpot), which forms stable complexes with metal ions like Vanadium(III). acs.org Such chelating agents are fundamental in various areas, including the development of therapeutic and diagnostic conjugates. ontosight.aimdpi.com

Environmental Applications and Technologies

Gas Absorption and Purification

1,3-Diamino-2-propanol is a versatile compound utilized in the purification of industrial gases, particularly for the removal of acidic components. Its bifunctional nature, possessing both amino and hydroxyl groups, allows for efficient interaction with and capture of acid gases. guidechem.comfishersci.co.uk This capability is crucial in processes such as natural gas sweetening and flue gas treatment. pmarketresearch.com

Efficacy in Hydrogen Sulfide (B99878) (H₂S) and Carbon Dioxide (CO₂) Absorption

Research has demonstrated that aqueous solutions of this compound are highly effective absorbents for hydrogen sulfide (H₂S) and carbon dioxide (CO₂). Studies indicate that a 35% solution of DAP can absorb approximately twice the amount of H₂S compared to a 50% solution of the more traditional absorbent, triethanolamine. google.com This high absorptive capacity allows for the use of smaller quantities of the absorbent solution, leading to more efficient and economical gas treatment processes. google.com

For CO₂ absorption, a 33% solution of this compound can absorb about 90 volumes of CO₂ under standard conditions. google.com This efficiency is advantageous as it can lead to a reduction in the size of the necessary equipment and lower energy consumption for the regeneration of the absorbent. google.com The compound's effectiveness stems from its ability to react with acidic gases to form water-soluble salts, which can then be removed from the gas stream. academicjournals.org

Table 1: Comparative CO₂ Absorption Capacity

| Absorbent Solution | Concentration | CO₂ Absorption (volumes) | Temperature (°C) |

|---|---|---|---|

| This compound | 30% | ~40 | 60 |

| This compound | 33% | ~90 | Standard Conditions |

| Triethanolamine | 50% | ~40 | 35 |

This table presents data on the carbon dioxide absorption capacity of this compound solutions compared to triethanolamine. Data sourced from google.com.

Optimization of Absorbent Solutions for Industrial Processes

The optimization of this compound absorbent solutions is a key area of research for enhancing industrial gas purification. While higher concentrations of DAP can increase absorption capacity, they also present challenges such as the crystallization of the formed carbonate at concentrations above 40-50%, particularly in cooler conditions. google.com Therefore, commercial applications often favor solutions in the 30% to 35% range to balance absorption efficiency with operational stability. google.com

The ability to use DAP solutions at higher temperatures (up to 70°C) without a significant loss in absorption completeness offers a distinct advantage over some other absorbents. google.com This property allows for a more efficient regeneration process, as the absorbed acidic gases can be liberated with less energy input for heating the solution. google.com The continuous circulation of the DAP solution in a closed-loop system, through absorption and regeneration stages, is made possible by its stability and low volatility. google.com

Application in Deacidification of Acid Gases

This compound and its derivatives are employed in the deacidification of various industrial gases. google.com This process is crucial in many sectors, including natural gas processing and refinery operations, to meet product specifications and prevent corrosion of equipment. researchgate.netgoogle.com The fundamental chemistry involves an acid-base reaction where the basic amine groups of DAP neutralize the acidic components of the gas stream. google.com

Novel tertiary diamines derived from the this compound family have been developed specifically for gas deacidification. google.com These specialized compounds can be tailored to exhibit specific properties, such as improved selectivity for H₂S over CO₂, which is often desirable in certain applications. google.com The use of such optimized absorbents can lead to significant reductions in the required flow rate of the absorbent solution, thereby lowering both operational costs and the capital investment for the absorption column. google.com

Corrosion Inhibition Strategies

The utility of this compound extends to the protection of metallic materials from corrosion, a critical concern in many industrial environments. guidechem.com Its derivatives are particularly effective as corrosion inhibitors, finding application in various formulations to protect ferrous and other metals. pmarketresearch.com

Development of this compound Derivatives as Corrosion Inhibitors

Derivatives of this compound are synthesized to enhance their corrosion inhibition properties. These derivatives often function by forming a protective film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net The presence of both amino and hydroxyl groups in the parent molecule allows for strong adsorption onto metal surfaces, a key characteristic of effective corrosion inhibitors. mdpi.com Research has shown that aminopropanol (B1366323) derivatives are effective in neutral chloride solutions for protecting brass. researchgate.net

The development of these inhibitors involves modifying the basic this compound structure to create compounds with increased efficacy and suitability for specific applications, such as in lubricants and metalworking fluids. pmarketresearch.comgoogle.com

Complexonate Formulations with Metal Ions (e.g., Mg, Zn) for Corrosion Control

Formulations combining derivatives of this compound with metal ions, such as magnesium (Mg) and zinc (Zn), have shown significant promise in corrosion and scaling control. ijcsi.pro Specifically, diaminopropanolmethylphosphonic acids (DPP), derived from this compound, form stable complexes with Mg(II) and Zn(II) ions. ijcsi.pro These complexonates have demonstrated high inhibitive capabilities against both corrosion and the formation of scale in water systems. ijcsi.pro

Studies have investigated the optimal molar ratios of DPP to metal ions for maximum corrosion inhibition. For instance, a DPP:Me (where Me is Mg or Zn) molar ratio of 3:1 to 2:1 has been found to be highly effective. ijcsi.pro A notable finding is that the corrosion rate in the presence of a DPP–Mg complexonate formulation decreases with an increase in temperature, which is contrary to the typical trend of increased corrosion at higher temperatures in the absence of an inhibitor. ijcsi.pro

Table 2: Effect of DPP-Metal Formulations on Corrosion and Scaling

| Formulation | Temperature (°C) | Corrosion Rate (mm/year) | Scale Inhibition Efficiency (%) |

|---|---|---|---|

| Untreated | 70-90 | Increases by 8-10% per 10°C rise | - |

| DPP-Zn | 70-90 | Significantly reduced | High |

| DPP-Mg | 70-90 | Significantly reduced, decreases with temperature increase | High |

This table summarizes the performance of this compound derivative (DPP) complexonates as corrosion and scale inhibitors. Data sourced from ijcsi.pro.

These formulations offer a dual benefit of corrosion and scale inhibition, making them valuable for the treatment of water in industrial plants, power plants, and utility systems. ijcsi.pro

Computational and Theoretical Studies

Molecular Modeling and Electronic Structure Analysis